molecular formula C17H14ClN3O4 B2865962 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034392-84-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2865962
CAS No.: 2034392-84-0
M. Wt: 359.77
InChI Key: PJFDQVAJBXFVET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include cyclocondensations of dicarboxylic acids with properly substituted amines . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has been applied to generate novel pyrazoline derivatives, including those with furan components, showing significant anti-inflammatory and antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times. Molecular docking studies suggest that these compounds could serve as templates for further development of anti-inflammatory agents (Ravula et al., 2016).

Heterocyclic Analogues and Molecular Structure Analysis

The molecular structure and synthesis of heterocyclic analogues, incorporating pyridine and furan units, have been extensively studied. These compounds demonstrate a wide range of applications, from crystal structure analysis to understanding the molecular basis of their interactions with biological targets. For instance, the synthesis and characterization of chloro and methyl-substituted small heterocyclic analogues have provided insights into the rules governing chlorine-methyl exchange, which is crucial for designing molecules with specific properties (Rajni Swamy et al., 2013).

Furan as a Diene in Synthesis

Furan has been utilized as a diene in the synthesis of condensed 1,3-oxazines through retro-Diels−Alder reactions. This application underscores the versatility of furan in constructing complex heterocyclic structures, which are pivotal in the development of pharmaceuticals and materials science (Stájer et al., 2004).

Antimicrobial and Anticancer Agents

The synthesis and evaluation of heterocyclic compounds containing furan and pyridine moieties have led to the discovery of potent antimicrobial and anticancer agents. These studies not only highlight the therapeutic potential of such compounds but also provide a foundation for the development of new drugs with improved efficacy and selectivity (Katariya et al., 2021).

Safety and Hazards

The safety and potential side effects of this compound are not well-known. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.

Future Directions

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone has promising applications in various fields of research and industry. Future research could focus on exploring its potential therapeutic effects and optimizing its synthesis process .

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-9-19-5-3-14(12)24-11-4-6-21(10-11)17(22)13-8-16(25-20-13)15-2-1-7-23-15/h1-3,5,7-9,11H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFDQVAJBXFVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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